BenchChemオンラインストアへようこそ!

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

GPR119 agonism oxadiazole regioisomerism bioisostere potency

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate (CAS 946384-33-4; molecular formula C₁₃H₂₂N₄O₃; MW 282.34 g·mol⁻¹) is a heterocyclic building block combining a Boc-protected piperazine, a 5-methyl-1,2,4-oxadiazole ring, and a methylene linker. The 1,2,4-oxadiazole nucleus serves as a recognised bioisostere for ester and amide functionalities, contributing metabolic stability and hydrogen-bond-accepting capacity, while the tert-butyloxycarbonyl (Boc) group provides orthogonal protection compatible with multi-step synthetic elaboration.

Molecular Formula C13H22N4O3
Molecular Weight 282.34 g/mol
CAS No. 946384-33-4
Cat. No. B3170770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate
CAS946384-33-4
Molecular FormulaC13H22N4O3
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C13H22N4O3/c1-10-14-11(15-20-10)9-16-5-7-17(8-6-16)12(18)19-13(2,3)4/h5-9H2,1-4H3
InChIKeyMQNOGEYHBYOVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate (CAS 946384-33-4): Procurement-Relevant Identity, Physicochemical Profile & Class Context


Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate (CAS 946384-33-4; molecular formula C₁₃H₂₂N₄O₃; MW 282.34 g·mol⁻¹) is a heterocyclic building block combining a Boc-protected piperazine, a 5-methyl-1,2,4-oxadiazole ring, and a methylene linker . The 1,2,4-oxadiazole nucleus serves as a recognised bioisostere for ester and amide functionalities, contributing metabolic stability and hydrogen-bond-accepting capacity, while the tert-butyloxycarbonyl (Boc) group provides orthogonal protection compatible with multi-step synthetic elaboration [1]. Predicted physicochemical properties include a LogP of 0.98, a boiling point of 394.1 ± 52.0 °C at 760 mmHg, and a topological polar surface area of 72 Ų with zero hydrogen-bond donors, consistent with blood–brain barrier permeability potential . Commercial availability spans multiple suppliers with typical purities of 95 % to 98 % .

Why tert-Butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate Cannot Be Interchanged with In-Class Analogues


This compound occupies a narrow structural niche at the intersection of three design elements—Boc-protected piperazine, 5-methyl-1,2,4-oxadiazole regiochemistry, and methylene spacer length—each of which independently governs synthetic accessibility, metabolic stability, and downstream functionalisation potential. Replacing the Boc group with an ethyl carbamate or acetyl group alters orthogonal deprotection compatibility and may reduce acid lability [1]. Switching from the 5-methyl-1,2,4-oxadiazole to a 1,3,4-oxadiazole regioisomer changes both hydrogen-bonding geometry and metabolic ring-opening liability, with published evidence showing 1,2,4-oxadiazoles delivering higher biochemical and cellular potency than their 1,3,4-oxadiazole counterparts [2]. Even altering the 5-methyl substituent to 5-ethyl or 5-cyclohexyl modifies lipophilicity and steric tolerance in target binding pockets. Use of the unprotected piperazine (CAS 915924-34-4) eliminates the Boc-derived synthetic orthogonality and may introduce premature N-alkylation or oxidation during downstream chemistry. The quantitative differentiation evidence below demonstrates why these substitutions produce measurably different outcomes in stability, potency, and synthetic utility.

Quantitative Differentiation Evidence for tert-Butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate (946384-33-4) vs. Structural Comparators


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Potency Differential in GPR119 Agonist Scaffold

In a controlled medicinal chemistry programme at AstraZeneca, 1,2,4-oxadiazole regioisomers demonstrated higher biochemical and cellular potency than the corresponding 1,3,4-oxadiazole analogue when incorporated into an imidazo[1,2-a]pyridine GPR119 agonist scaffold [1]. The 5-methyl-1,2,4-oxadiazol-3-ylmethyl motif present in the target compound positions the oxadiazole in the higher-potency regioisomeric series. Although the target compound was not directly assayed in that study, the class-level inference is robust because the potency rank order (1,2,4-oxadiazole > 1,3,4-oxadiazole) was explicitly established across multiple analogues.

GPR119 agonism oxadiazole regioisomerism bioisostere potency

Boc-Carbamate Stability vs. Unprotected Piperazine: Orthogonal Protection Advantage

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen provides acid-labile orthogonal protection that is stable under nucleophilic and reductive conditions but can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) [1]. This contrasts directly with the unprotected analogue 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 915924-34-4), which lacks N-protection and is susceptible to premature N-alkylation, oxidation, or undesired acylation during downstream synthetic steps. The Boc group also offers storage advantages: the carbamate linkage protects the secondary amine from atmospheric oxidation and moisture, extending shelf life under standard laboratory storage conditions.

protecting group strategy Boc stability multi-step synthesis

Metabolic Ring-Opening Liability of 1,2,4-Oxadiazole: Implications of the 5-Methyl Substituent for Metabolic Stability Tuning

The 1,2,4-oxadiazole ring undergoes NADPH-dependent reductive N–O bond cleavage in liver microsomes and hepatocytes, yielding ring-opened metabolites (N-cyanoamide and carboxylic acid derivatives) that are pharmacologically inactive [1]. This metabolic pathway has been confirmed across human, rat, and dog hepatocyte incubations and in vivo in rat, with the ring-opened metabolites M1 and M2 identified as major circulating species in humans at steady state [1]. The 5-methyl substituent on the target compound likely influences the rate of this reductive cleavage relative to bulkier 5-alkyl or 5-aryl analogues: smaller substituents generally confer lower steric shielding of the N–O bond, potentially increasing metabolic turnover. However, direct comparative intrinsic clearance data for 5-methyl vs. 5-ethyl or 5-cyclohexyl variants in a common assay system are not publicly available for this specific compound series.

metabolic stability 1,2,4-oxadiazole ring-opening NADPH-dependent metabolism

Calculated Physicochemical Properties vs. Closest Ethyl Carbamate Analogue: Implications for Permeability and Solubility

Predicted physicochemical data from ACD/Labs Percepta indicate that the target compound (tert-butyl carbamate) has a LogP of 0.98, a polar surface area (PSA) of 72 Ų, and zero hydrogen-bond donors . Its closest commercially available analogue, ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate (MW 254.29), has a lower molecular weight and a smaller ester moiety (ethyl vs. tert-butyl), yielding a lower calculated LogP (~0.2–0.4 units lower) and reduced steric bulk at the carbamate . The tert-butyl group of the target compound increases lipophilicity and metabolic stability of the carbamate linkage relative to the ethyl ester, while maintaining a PSA below the 90 Ų threshold commonly associated with blood–brain barrier permeability. These differences are quantitative but derived from in silico predictions; experimental LogD₇.₄ or PAMPA data for this specific compound are not publicly available.

physicochemical profiling LogP polar surface area blood–brain barrier

Commercial Purity Benchmarking: Batch-to-Batch Consistency Across Supplier Sources

The target compound is commercially available from multiple independent suppliers with documented purity specifications of 95 % to 98 % . This multi-supplier availability reduces single-source procurement risk compared to less common analogues such as 5-cyclohexyl or 5-cyclopropyl variants, which are typically available from fewer vendors. The relatively small molecular weight (282.34 Da) and the absence of chiral centres or sensitive functionalities facilitate robust QC characterisation by standard ¹H NMR, ¹³C NMR, and LCMS methods, ensuring batch-to-batch reproducibility. In contrast, the unprotected analogue (CAS 915924-34-4) has a reported molecular weight of only 182.22 g/mol and may exhibit greater hygroscopicity and amine oxidation during storage, potentially compromising purity upon long-term storage.

quality control purity specification commercial availability

Methylene Linker Length: Synthetic Accessibility Advantage over Direct-Connected Analogues

The methylene (–CH₂–) spacer between the piperazine N4 and the oxadiazole C3 positions introduces a single rotatable bond that provides conformational flexibility without adding excessive molecular weight or complexity. By contrast, direct connection analogues (e.g., tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, lacking the methylene bridge) present a more rigid architecture that may limit binding-mode adaptability but are synthetically less accessible due to the requirement for direct C–N bond formation between the piperazine nitrogen and the oxadiazole ring, which typically demands harsher conditions or transition-metal catalysis [1]. The methylene-linked topology of the target compound can be accessed via simple reductive amination or nucleophilic substitution of a 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole precursor with N-Boc-piperazine, a robust and high-yielding route documented in patent literature [1].

linker optimisation synthetic accessibility conformational flexibility

Optimal Research and Procurement Application Scenarios for tert-Butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate


Parallel Library Synthesis of GPR119 or Related GPCR Agonist Candidates

Based on the class-level evidence that 1,2,4-oxadiazole regioisomers confer higher GPCR agonist potency than 1,3,4-oxadiazole analogues [1], this building block is ideally suited as a core intermediate for constructing focused compound libraries targeting GPR119 or structurally related class A GPCRs. The Boc-protected piperazine enables sequential derivatisation: the oxadiazole-methylpiperazine fragment can be first elaborated via the free piperazine nitrogen (after Boc deprotection) with diverse capping groups, followed by final deprotection and functionalisation.

Multi-Step PROTAC or Bifunctional Degrader Synthesis Requiring Orthogonal Protection

The orthogonal Boc protection on the piperazine nitrogen, combined with the metabolically characterisable 1,2,4-oxadiazole ring [1], makes this compound a strategic intermediate for PROTAC (PROteolysis TArgeting Chimera) linker-warhead assembly. The Boc group can be retained during E3 ligase ligand conjugation to the oxadiazole-bearing moiety, then selectively deprotected under mild acidic conditions to install the target-protein ligand. This orthogonal protection scheme avoids cross-reactivity that would occur with unprotected piperazine analogues.

CNS Drug Discovery Programmes Requiring Favourable Predicted Brain Penetration

With a predicted LogP of 0.98 and a polar surface area of 72 Ų (below the 90 Ų CNS permeability threshold) [1], the target compound is a suitable building block for CNS-focused medicinal chemistry. Its zero hydrogen-bond donor count further supports passive blood–brain barrier permeability. Compared to the ethyl carbamate analogue, which has lower predicted LogP and may exhibit reduced passive permeability, the tert-butyl carbamate offers a superior balance of lipophilicity and synthetic tractability for CNS library design.

Precursor for 1,2,4-Oxadiazole-Containing MAO or AChE Inhibitor Scaffolds

Multiple independent studies have established the piperazine-oxadiazole hybrid scaffold as productive for MAO-A/B and cholinesterase inhibition [1]. While the target compound itself is an intermediate rather than a final bioactive molecule, its 5-methyl-1,2,4-oxadiazole and Boc-piperazine architecture aligns with the privileged pharmacophore identified in SAR studies of MAO-A inhibitors (e.g., IC₅₀ = 0.116 ± 0.004 μM for the most potent oxadiazole-piperazine derivative) [2]. Procurement of this building block therefore provides a validated entry point into antidepressant or anti-Alzheimer's programmes.

Quote Request

Request a Quote for Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.